3-(1-Isobutyl-1H-pyrazol-4-yl)aniline
Description
Significance of Pyrazole-Aniline Hybrid Scaffolds in Drug Discovery and Development
Pyrazole-aniline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity. The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in numerous approved drugs. elsevierpure.commdpi.comnih.govmdpi.comnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com
The aniline (B41778) fragment, a simple aromatic amine, provides a crucial anchor point for further chemical modifications, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The combination of these two moieties in a single molecule, as seen in 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline, results in a scaffold with the potential to yield potent and selective therapeutic agents. The structural rigidity of the pyrazole ring, coupled with the potential for diverse substitutions on the aniline ring, allows for the creation of a library of compounds with varied biological activities.
The isobutyl group attached to the pyrazole nitrogen in this compound is a lipophilic substituent that can influence the compound's solubility, membrane permeability, and metabolic stability. Such substitutions on the pyrazole ring are known to have a major impact on the chemical and biological properties of the resulting derivatives. mdpi.com
Historical Context and Evolution of Isobutylpyrazole-Aniline Derivatives in Chemical Research
While specific historical data for this compound is not extensively documented in publicly available literature, the development of pyrazole-based compounds has a rich history. The pyrazole ring system itself has been a subject of interest for chemists for over a century. Early research focused on the synthesis and basic chemical properties of pyrazoles.
The exploration of pyrazole-aniline derivatives as potential therapeutic agents gained momentum in the latter half of the 20th century, driven by the discovery of the biological activities of related compounds. The development of synthetic methodologies, such as the Knorr pyrazole synthesis and various cycloaddition reactions, has been instrumental in the creation of diverse pyrazole libraries for biological screening. nih.gov
The introduction of the isobutyl group and other alkyl substituents on the pyrazole ring represents a more recent evolution in the design of these compounds. This strategic modification is often employed to enhance drug-like properties, such as oral bioavailability and metabolic stability. The development of a pyrazole derivative, Barasertib, which features a pyrazolyl-aminoquinazoline structure, highlights the importance of the pyrazole scaffold in modern drug design. The optimization of this compound involved replacing a benzene (B151609) ring with a pyrazole ring, which resulted in more potent and less lipophilic inhibitors. mdpi.com
Current Research Landscape and Emerging Trends for the Chemical Compound and Analogues
Current research involving pyrazole-aniline analogues is heavily focused on their potential as inhibitors of protein kinases. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, particularly cancer. The pyrazole-aniline scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Researchers are actively exploring the structure-activity relationships (SAR) of isobutylpyrazole-aniline derivatives and related compounds to understand how different substituents on both the pyrazole and aniline rings affect their biological activity. elsevierpure.comnih.gov This involves synthesizing a series of analogues with systematic variations and evaluating their inhibitory activity against a panel of kinases. Computational modeling and molecular docking studies are also being employed to predict the binding modes of these compounds within the active sites of their target kinases, aiding in the rational design of more effective inhibitors.
Emerging trends in this area include the development of multi-target kinase inhibitors, where a single compound can inhibit multiple kinases involved in a disease pathway, potentially leading to improved therapeutic efficacy. Furthermore, there is a growing interest in the application of these compounds in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases. The versatility of the pyrazole-aniline scaffold suggests that this compound and its analogues will continue to be a fertile ground for drug discovery efforts.
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C13H17N3/c1-10(2)8-16-9-12(7-15-16)11-4-3-5-13(14)6-11/h3-7,9-10H,8,14H2,1-2H3 |
InChI Key |
ROOPIDDQDLUOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies of 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline
Modifications on the Pyrazole (B372694) Ring System
The pyrazole ring is a versatile scaffold that allows for extensive functionalization. chim.it Its electron-rich nature makes it amenable to various chemical transformations. encyclopedia.pubmdpi.com
The pyrazole nucleus contains two adjacent nitrogen atoms, offering possibilities for substitution. In the parent compound, the N1 position is occupied by an isobutyl group. The regioselective synthesis of N-alkylated pyrazoles is a significant challenge, as direct alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers. mdpi.comnih.govsemanticscholar.org The final product ratio is often controlled by steric effects, with alkylation favoring the less hindered nitrogen atom. mdpi.comsemanticscholar.org
Several methods have been developed to achieve controlled N-alkylation and N-substitution:
Base-Mediated Alkylation : A common method involves the deprotonation of an N-unsubstituted pyrazole with a base, followed by reaction with an alkyl halide. semanticscholar.org
Mitsunobu Reaction : This reaction provides an alternative route for N-alkylation. semanticscholar.org
Transition Metal Catalysis : Methods using transition metals have been developed for N-arylation and N-alkylation. semanticscholar.org
Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing a ready access to N-alkyl pyrazoles under milder conditions than traditional base-mediated approaches. mdpi.comresearchgate.net
Enzymatic Alkylation : Engineered enzymes have been used to achieve highly regioselective pyrazole alkylation with simple haloalkanes, offering unprecedented control over the reaction. nih.gov
For a molecule like 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline, derivatization in this context would involve synthesizing analogues with different substituents at the N1 position, replacing the isobutyl group.
Table 1: N-Substitution Strategies for Pyrazole Rings
| Substitution Strategy | Reagents/Catalysts | Key Features | Citations |
|---|---|---|---|
| Base-Mediated Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Traditional method; can result in isomer mixtures. | researchgate.net, semanticscholar.org |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted Acid (e.g., CSA) | Milder conditions; avoids strong bases. | mdpi.com, semanticscholar.org |
| Enzymatic Alkylation | Engineered Methyltransferases, Haloalkanes | High regioselectivity (>99%); green chemistry approach. | nih.gov |
Substitution Patterns at C3, C4, and C5 of the Pyrazole Ring
The carbon atoms of the pyrazole ring exhibit distinct reactivity, allowing for selective functionalization. encyclopedia.pubmdpi.com The C4 position is generally electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic and prone to attack by nucleophiles. chim.itencyclopedia.pubnih.gov The parent compound is substituted at C4, but further modifications at C3 and C5 are common strategies.
Key functionalization methods include:
C4-Functionalization : As the most nucleophilic carbon, the C4 position readily participates in electrophilic aromatic substitutions. encyclopedia.pub
C3/C5-Functionalization : These positions can be functionalized through various reactions, including lithiation followed by quenching with an electrophile or through cycloaddition reactions during the synthesis of the pyrazole ring itself. nih.gov Syntheses of pyrazoles with functionalized side chains at C3 and different substituents at C5 have been developed, starting from alkynyl ketones and hydrazine (B178648). nih.gov
Transition-Metal-Catalyzed C-H Functionalization : This modern approach allows for the direct introduction of aryl, alkyl, and other groups at specific carbon positions without pre-functionalization (e.g., halogenation), offering a more efficient synthetic route. researchgate.netrsc.org Palladium and copper catalysts are often used for direct arylation. researchgate.net
Halogenation and Cross-Coupling : A common two-step strategy involves the initial halogenation of a specific carbon position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce a wide variety of substituents. encyclopedia.pubnih.gov
The electronic nature of substituents can influence the regioselectivity of further reactions. Electron-donating groups at C3 tend to increase the basicity of the pyrazole ring, while electron-withdrawing groups increase its acidity. encyclopedia.pubmdpi.com
Table 2: Reactivity and Functionalization of Pyrazole Ring Carbons
| Position | Chemical Nature | Common Reactions | Example Substituents | Citations |
|---|---|---|---|---|
| C3 | Electrophilic | Nucleophilic attack, Metal-catalyzed cross-coupling | Hydroxyaryl, Alkyl, Aryl, Thioether, Phosphine (B1218219) | nih.gov, encyclopedia.pub, nih.gov, acs.org |
| C4 | Nucleophilic | Electrophilic aromatic substitution, Halogenation | Halogens, Nitro groups, Acyl groups, Phenyl | nih.gov, encyclopedia.pub, nih.gov |
Incorporation of Diverse Heterocyclic Rings at Pyrazole Positions
Attaching other heterocyclic systems to the pyrazole core is a widely used strategy to create complex molecules with novel properties. These heterocyclic moieties can be introduced at any of the available C3, C4, or C5 positions, typically via the functionalization strategies mentioned previously.
For instance, a new series of pyrazole-substituted nitrogenous heterocyclic ring systems at the C4 position were synthesized to develop novel anti-inflammatory agents. nih.gov The synthesis often involves building the pyrazole ring first and then constructing the second heterocyclic ring onto a functional group attached to the pyrazole. Another approach involves using microwave-assisted and grinding techniques for the green synthesis of heterocyclic systems bearing a pyrazole moiety. nih.gov The Vilsmeier-Haack reaction has also been employed to introduce functionalities that can be cyclized to form heterocyclic systems at the C3 position of the pyrazole ring. stmjournals.com
Table 3: Examples of Heterocyclic Rings Incorporated into Pyrazole Scaffolds
| Attached Heterocycle | Position on Pyrazole | Synthetic Method | Citations |
|---|---|---|---|
| Pyridine (B92270) | C4 | Cyclocondensation from a pyrazole-4-carbonitrile precursor. | nih.gov |
| Thiazole (B1198619) | C4 | Attachment of a thiazole moiety to a pre-formed pyrazole ring. | nih.gov |
| Pyrazoline, Isoxazole | C4 | Cyclization of α,β-unsaturated ketone precursors attached to the pyrazole. | nih.gov |
| Piperidine, Isoxazole | C3 | Cyclization of an amino acrolein intermediate generated via Vilsmeier-Haack reaction. | stmjournals.com |
Modifications on the Aniline (B41778) Ring System
Introducing substituents onto the phenyl ring of the aniline moiety can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. Structure-activity relationship (SAR) studies on similar pyrazole-aniline compounds have shown that the nature and position of these substituents are critical. mdpi.comnih.gov
For example, in the development of DPP-IV inhibitors, various substituted anilines were reacted with a pyrazole-4-carbaldehyde to produce a library of derivatives. chemmethod.com Computational studies of these derivatives showed that substituents capable of forming hydrogen bonds and hydrophobic interactions could enhance binding affinity. chemmethod.com Similarly, studies on other bioactive compounds revealed that introducing a range of substituents on the aniline ring, from simple halogens to more complex groups, could modulate biological potency and physicochemical properties like lipophilicity. nih.gov The addition of electron-withdrawing groups or halogen groups to a phenyl ring attached to a pyrazole has been shown to influence biological activity in various contexts. nih.gov
Table 4: Influence of Aniline Ring Substituents in Related Scaffolds
| Substituent Type | Position | Observed Effect | Citations |
|---|---|---|---|
| Halogen (F, Cl) | para, meta, ortho | Can promote hydrophobic interactions; modulates antinociceptive effects. | nih.gov |
| Electron-withdrawing (e.g., -SO₂NH₂) | para | Can improve interactions with biological targets like COX-2. | nih.gov |
| Electron-donating (e.g., -OCH₃) | para | Can influence activity, sometimes decreasing it compared to unsubstituted analogues. | nih.gov |
| Bulky/Hydrophobic (e.g., naphthyl) | para | Can significantly alter activity, often due to steric or hydrophobic effects. | nih.gov |
Variations in the Aniline Linkage Position (e.g., ortho, meta, para isomers)
The position of the aniline group relative to the pyrazole ring (ortho, meta, or para) is a fundamental aspect of the molecular architecture. The subject compound, this compound, is the meta isomer. The synthesis of the corresponding ortho and para isomers would result in compounds with distinct spatial arrangements and potentially different biological and physical properties.
The synthesis of specific isomers relies on highly regioselective methods for pyrazole formation. organic-chemistry.orgijpsjournal.com A common and powerful method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. organic-chemistry.orgmdpi.com For example, to obtain the para-isomer, 4-hydrazinylaniline (B106500) would be reacted with a suitable diketone precursor. The choice of solvent can be critical for controlling regioselectivity; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve the regioselectivity of this condensation reaction. organic-chemistry.org
The synthesis of differently substituted phenylaminopyrazoles can also be achieved through stepwise protocols, such as the cyclization of an N,S-thioketal intermediate with hydrazine or the functionalization of a thiomethyl pyrazole with a specific aniline isomer (ortho, meta, or para). nih.gov Comparing the properties and activities of these three isomers is a classic strategy in medicinal chemistry to understand the optimal spatial orientation for interaction with a biological target.
Alterations of the Isobutyl Side Chain
The N1-isobutyl group of this compound serves as a critical determinant of its physicochemical properties and, consequently, its interaction with biological systems. Modifications to this side chain, including variations in its length, branching, and the introduction of functional groups, represent a pivotal strategy in the rational design of new analogues. Such alterations can influence a compound's lipophilicity, metabolic stability, and the potential for establishing additional binding interactions.
Exploration of Alkyl Chain Length and Branching
The systematic variation of the N1-alkyl substituent on the pyrazole ring is a fundamental tactic in medicinal chemistry to probe the steric tolerance of a binding pocket. While direct studies on this compound are not extensively documented in publicly available research, broader studies on N-substituted pyrazole derivatives provide valuable insights. For instance, in the development of certain kinase inhibitors, the nature of the N1-alkyl group has been shown to be a critical factor for potency and selectivity. nih.gov
Research on various pyrazole-based kinase inhibitors has demonstrated that modifying the N1-substituent can significantly impact biological activity. In some series, an N-methylpyrazole was found to be more optimal than an unsubstituted pyrazole or those bearing larger alkyl groups. nih.gov This suggests that for certain biological targets, a smaller, less sterically demanding group at this position is preferred.
Conversely, other studies involving N-alkylation of pyrazoles have explored a range of alkyl halides, indicating that a systematic exploration of chain length and branching is a common strategy to optimize activity. nih.gov The isobutyl group itself, with its branched nature, provides a specific steric and lipophilic profile. The exploration of related analogues would involve synthesizing derivatives with varying alkyl chains, as illustrated in the hypothetical data table below, to map the SAR.
| Compound ID | N1-Substituent | Rationale for Modification | Expected Impact on Properties |
|---|---|---|---|
| A-01 | Methyl | Minimal steric bulk | Increased polarity, potentially altered binding orientation |
| A-02 | Ethyl | Linear increase in chain length | Slight increase in lipophilicity |
| A-03 | n-Propyl | Further linear increase in chain length | Increased lipophilicity |
| A-04 | Isopropyl | Introduction of branching | Altered steric profile compared to n-propyl |
| A-05 | n-Butyl | Linear analogue of isobutyl | Comparison of linear vs. branched butyl group |
| A-06 | sec-Butyl | Alternative branching pattern | Different steric and conformational properties |
| A-07 | tert-Butyl | Maximum steric bulk at the alpha-carbon | Significant steric hindrance, potential to probe pocket size |
Introduction of Functional Groups on the Alkyl Chain
Beyond altering the carbon skeleton of the side chain, the introduction of functional groups onto the N1-alkyl substituent opens up avenues for creating new interactions with a biological target. The incorporation of polar groups such as hydroxyl or amino moieties can lead to the formation of hydrogen bonds, potentially enhancing binding affinity and selectivity.
The synthesis of such derivatives would typically involve the use of functionalized alkylating agents. For example, N-alkylation with a protected hydroxyalkyl or aminoalkyl halide, followed by deprotection, would yield the desired functionalized analogues. This strategy has been employed in the synthesis of various heterocyclic compounds to improve their pharmacological profiles.
The table below outlines a hypothetical series of derivatives of this compound where functional groups have been introduced onto the N1-alkyl chain.
| Compound ID | N1-Substituent | Functional Group | Potential for New Interactions | Expected Impact on Properties |
|---|---|---|---|---|
| B-01 | 2-Hydroxy-2-methylpropyl | Hydroxyl | Hydrogen bond donor/acceptor | Increased polarity, improved solubility |
| B-02 | 2-Amino-2-methylpropyl | Amino | Hydrogen bond donor/acceptor, potential for salt bridge formation | Increased polarity, potential for improved bioavailability |
| B-03 | 3-Hydroxypropyl | Hydroxyl | Hydrogen bond donor/acceptor | Increased polarity and flexibility |
| B-04 | 3-Aminopropyl | Amino | Hydrogen bond donor/acceptor, potential for salt bridge formation | Increased polarity and flexibility |
| B-05 | 2-Methoxy-2-methylpropyl | Ether | Hydrogen bond acceptor | Slight increase in polarity, altered lipophilicity |
| B-06 | 2-Fluoro-2-methylpropyl | Fluoro | Potential for weak hydrogen bonding, altered metabolic stability | Increased lipophilicity, potential for improved cell permeability |
Structure Activity Relationship Sar Studies of 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline Analogues
Impact of Pyrazole (B372694) Substituents on Biological Efficacy
The pyrazole ring is a critical feature for the biological activity of this class of compounds. Modifications to this ring have significant effects on their efficacy.
Substitution at C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are key points for modification to enhance biological activity. nih.gov For instance, in a series of pyrazole-based kinase inhibitors, the introduction of a methyl group at the C5 position and a p-tolyl group at the C3 position resulted in a compound with superior anti-inflammatory activity. mdpi.com
Polar vs. Hydrophobic Substituents: The pyrazole ring is often situated in a solvent-exposed region of the target protein. nih.gov Consequently, introducing polar moieties at this position is generally more favorable than hydrophobic ones for improving activity. nih.gov
Aromatic Substituents: The presence of an aromatic ring, such as a phenyl group, at the C5 position of the pyrazole has been shown to be a structural requirement for potent activity in some cases, like cannabinoid receptor antagonists. elsevierpure.comnih.gov
Table 1: Impact of Pyrazole Substituents on Biological Efficacy
| Compound/Modification | Target/Assay | Key Finding | Reference |
| C5-methyl, C3-p-tolyl substitution | Anti-inflammatory activity | Superior activity observed. | mdpi.com |
| Polar substituents on pyrazole | Kinase inhibition | Generally more favorable than hydrophobic substituents. | nih.gov |
| C5-phenyl substitution | Cannabinoid receptor 1 (CB1) antagonism | A structural requirement for potent activity. | elsevierpure.comnih.gov |
Role of Aniline (B41778) Ring Substituents in Modulating Activity
Substituents on the aniline ring play a crucial role in modulating the biological activity of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline analogues.
Halogen Substituents: In the context of kinase inhibitors, halogen substituents on the terminal phenyl ring (analogous to the aniline ring in this scaffold) are well-tolerated. nih.gov Specifically, a meta-fluoro substituent has been found to be more optimal than ortho or para isomers. nih.gov
Urea (B33335) Moiety Linkage: For certain kinase inhibitors, a meta-disubstituted central phenyl ring between a urea group and an NH group is crucial for selectivity. nih.gov Para-disubstitution can lead to off-target inhibition of other kinases. nih.gov
Trifluoromethyl Group: The introduction of a trifluoromethyl group on the aniline ring, often in combination with other substituents, has been a successful strategy in developing potent kinase inhibitors. mdpi.com
Table 2: Role of Aniline Ring Substituents in Modulating Activity
| Substituent/Position | Target/Assay | Key Finding | Reference |
| Meta-fluoro on terminal phenyl | Kinase inhibition | More optimal than ortho or para isomers. | nih.gov |
| Meta-disubstitution of central phenyl | Kinase inhibition | Crucial for selectivity. | nih.gov |
| Trifluoromethyl group | Kinase inhibition | Contributes to potent inhibition. | mdpi.com |
Influence of the Isobutyl Group on Receptor Binding and Potency
The N1-isobutyl group on the pyrazole ring is a key determinant of receptor binding and potency.
N-Alkylation: N-alkylation of the pyrazole ring can lead to high potency. nih.gov However, it has also been associated with a high efflux rate in some instances, which can limit cellular activity. nih.gov
Comparison with other N-Substituents: The replacement of the isobutyl group with other substituents, such as N-pyridinyl derivatives, has been explored to balance potency and efflux properties. nih.gov While N-pyridinyl derivatives may show lower potency, they can exhibit a more favorable low efflux rate. nih.gov
Table 3: Influence of the Isobutyl Group on Receptor Binding and Potency
| N1-Substituent | Effect on Potency | Effect on Efflux Rate | Reference |
| Alkyl groups (e.g., Isobutyl) | High | Can be high | nih.gov |
| Pyridinyl groups | Acceptable | Low | nih.gov |
Correlation Between Lipophilicity and Biological Response
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, and thus its biological response. chemmethod.comnih.gov
Optimal Lipophilicity: For a series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, a correlation was observed between chromatographically determined lipophilicity parameters and calculated logP and logD values, which in turn were related to their anti-inflammatory and antioxidant potential. nih.gov
Impact on Bioavailability: The lipophilicity of a drug is a key factor in its oral bioavailability. chemmethod.com For a series of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, in silico predictions suggested that compounds with optimal lipophilicity would have good oral bioavailability. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies on aniline derivatives have shown a high correlation between experimental and predicted logP values, indicating that lipophilicity is a key descriptor for modeling their biological activity. researchgate.net
Table 4: Correlation Between Lipophilicity and Biological Response
| Compound Series | Key Finding | Reference |
| Thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles | Correlation between lipophilicity and anti-inflammatory/antioxidant potential. | nih.gov |
| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Optimal lipophilicity predicted to lead to good oral bioavailability. | chemmethod.com |
| Aniline derivatives | Lipophilicity is a key descriptor in QSAR models for biological activity. | researchgate.net |
Pharmacophore Modeling and Design Principles Derived from SAR Studies
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov
Key Pharmacophoric Features: For a series of phosphoinositide 3-kinase (PI3K) p110alpha inhibitors, a five-point pharmacophore model was developed. nih.gov This model included three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring as essential features for activity. nih.gov
Docking Studies: Docking studies of pyrazole-based inhibitors into the active site of their target proteins have provided insights into the key interactions responsible for their inhibitory activity. nih.gov For example, the pyrazole ring can form pi-pi stacking interactions with specific amino acid residues in the binding site. nih.gov
Design Principles: Based on SAR and modeling studies, key design principles have been established for this class of compounds. These often include the necessity of a hinge-binding moiety (like a pyridine (B92270) or pyrazole ring), specific hydrogen bonding patterns, and favorable hydrophobic interactions. nih.govnih.gov
Table 5: Pharmacophore Modeling and Design Principles
| Study Type | Key Findings | Reference |
| Pharmacophore modeling of PI3K inhibitors | Identified three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring as essential features. | nih.gov |
| Docking study of BCR-ABL kinase inhibitors | Pyrazole ring forms pi-pi stacking interaction with Thr315. | nih.gov |
| General design principles for kinase inhibitors | Necessity of a hinge-binding moiety, specific hydrogen bonding, and hydrophobic interactions. | nih.govnih.gov |
Mechanistic Investigations of Biological Activities Mediated by 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline Analogues
Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The pyrazole (B372694) moiety has been identified as a versatile scaffold for developing inhibitors for a range of clinically relevant enzymes.
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation and other physiological processes. nih.govnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.gov Human carbonic anhydrase II (hCA II) is a cytosolic isoform that is widely distributed throughout the body. nih.govsemanticscholar.org
Analogues incorporating a pyrazole structure have been investigated as inhibitors of hCA II. nih.govnih.gov The primary mechanism of inhibition for many of these compounds, particularly those featuring a sulfonamide group, involves the direct coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located within the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. mdpi.com
The binding is further stabilized by a network of hydrogen bonds. For instance, the nitrogen atoms of the sulfonamide group can form hydrogen bonds with the hydroxyl group of the amino acid residue Threonine 199 (Thr199). mdpi.com The pyrazole ring and its substituents can engage in additional hydrophobic and van der Waals interactions with non-polar residues lining the active site cavity, which can enhance binding affinity and contribute to isoform selectivity. nih.govresearchgate.net Studies on benzenesulfonamides that include pyrazole-carboxamide structures have shown that these compounds can achieve potent inhibition of hCA II, with some derivatives demonstrating inhibition constants (Kᵢ) in the low nanomolar range. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase II (hCA II) by Pyrazole Analogues
| Compound Type | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference (Acetazolamide) |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | 412.5–624.6 nM | Acetazolamide | 293.4 ± 46.4 nM |
| Benzenesulfonamides with pyrazole-carboxamide moieties | 6.1–568.8 nM | Acetazolamide | 25.8 nM |
Data sourced from multiple studies on pyrazole derivatives. nih.govnih.govsemanticscholar.org
Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govsemanticscholar.org By inhibiting DPP-IV, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin (B600854) secretion, making DPP-IV a key target for the management of type 2 diabetes. nih.govsemanticscholar.orgmdpi.com
Pyrazole-based analogues have emerged as a promising class of DPP-IV inhibitors. mdpi.comnih.gov The mechanism of inhibition typically involves the pyrazole core and its substituents forming key interactions within the DPP-IV active site. The 1-phenyl-1H-pyrazole structure, for example, has been shown to engage in significant hydrophobic interactions with amino acid residues such as Trp629, Ser630, Tyr631, and Tyr547. mdpi.com Furthermore, incorporating a β-amino acid side chain into the pyrazole derivative is a strategy used to enhance affinity for the DPP-IV enzyme. mdpi.com
In a series of thiosemicarbazone derivatives featuring a pyrazole ring, compounds were designed to interact with the enzyme's active site. One of the most effective compounds, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was identified as a highly potent DPP-IV inhibitor with an IC₅₀ value significantly lower than the reference drug, sitagliptin. nih.gov This indicates a strong binding affinity, likely driven by a combination of hydrophobic, hydrogen bonding, and halogen bonding interactions within the enzyme's binding pocket.
Table 2: DPP-IV Inhibition by Pyrazole-Containing Compounds
| Compound | IC₅₀ Value | Reference Compound | IC₅₀ of Reference |
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 nM | Sitagliptin | 4.380 ± 0.319 nM |
Data from a study on pyrazole incorporated thiosemicarbazones. nih.gov
Pancreatic α-amylase and intestinal α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov
While specific studies on 3-(1-isobutyl-1H-pyrazol-4-yl)aniline are limited in this area, the broader class of heterocyclic compounds, including pyrazole derivatives, has been explored for this activity. The general mechanism of inhibition involves the compound binding to the active site of α-amylase or α-glucosidase, competing with the natural carbohydrate substrate. Molecular docking studies on related compounds suggest that this binding is stabilized by strong interactions with critical amino acid residues in the active sites of these enzymes. nih.govnih.gov Fluorescence quenching experiments have further confirmed that certain inhibitor molecules have a high binding affinity for both α-amylase and α-glucosidase. nih.govnih.gov The binding constant for some natural product inhibitors has been found to be in the range of 10⁴–10⁵ M⁻¹, indicating a moderate to strong affinity. nih.gov
Receptor Modulation and Ligand-Binding Dynamics
Beyond enzyme inhibition, pyrazole analogues can also exert their effects by modulating the activity of cell surface receptors, which are crucial for signal transduction.
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. nih.gov They are involved in numerous physiological functions, and modulating their activity is a target for treating cognitive deficits associated with conditions like Alzheimer's disease. nih.gov Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the primary (orthosteric) site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine or increases the efficiency of its signaling, offering a more nuanced way to potentiate neurotransmission. nih.gov
Certain pyrazole-containing molecules have been identified as specific PAMs for mAChRs. For example, VU0486846 is a known PAM that specifically targets the M1 subtype of muscarinic receptors (M1 mAChR). nih.gov The mechanism involves the PAM binding to an allosteric pocket on the receptor, inducing a conformational change that positively influences the binding or efficacy of acetylcholine at the orthosteric site. This facilitates the receptor's coupling to its intracellular G-proteins (specifically Gq/11 for the M1 subtype), leading to the activation of downstream signaling pathways like phospholipase C and calcium mobilization. nih.gov This approach allows for the enhancement of cholinergic signaling in a manner that preserves the natural spatial and temporal patterns of neurotransmitter release. nih.gov
Antimicrobial Mechanisms of Action
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. nih.gov
One of the key mechanisms underlying the antibacterial action of some pyrazole analogues is the inhibition of DNA gyrase. nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By inhibiting this enzyme, the compounds prevent the bacteria from replicating their DNA and synthesizing proteins, ultimately leading to cell death. This mechanism is shared by quinolone antibiotics. nih.gov
In vitro studies of 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives showed that several compounds had potent bactericidal and fungicidal activities, with minimal inhibitory concentration (MIC) values comparable to the antibiotic ciprofloxacin. nih.gov Some of these promising derivatives were found to inhibit the activity of the DNA gyrase enzyme. nih.gov Additionally, certain pyrazole compounds have shown the ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.comnih.gov
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Organism | Compound Type | Activity Metric (MIC) | Reference Drug | MIC of Reference |
| Escherichia coli | Pyrazole derivative 3 | 0.25 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| Streptococcus epidermidis | Pyrazole derivative 4 | 0.25 µg/mL | Ciprofloxacin | 4 µg/mL |
| Aspergillus niger | Pyrazole derivative 2 | 1 µg/mL | Clotrimazole | Not specified |
| S. aureus / P. aeruginosa | 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives | 53.45–258.32 µM | Ciprofloxacin | 48.33–96.68 µM |
Data sourced from studies on novel pyrazole analogues. nih.govnih.gov
Antibacterial and Antifungal Activity
Derivatives built upon the pyrazole framework have been evaluated for their efficacy against various bacterial and fungal pathogens. Research indicates that while many pyrazole analogues exhibit modest antibacterial action, they often show considerable antifungal activity. nih.gov
In one study, a series of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and screened. nih.gov The results showed that these compounds were generally more effective against fungal strains than bacterial strains. nih.gov Specifically, compounds designated as 4e, 4g, 4j, and 4k demonstrated excellent inhibitory effects against the fungal strains Aspergillus niger and Aspergillus flavus, with inhibition percentages ranging from 47.7% to 58.9%. nih.gov Good activity was also noted for compounds 4b, 4d, 4e, and 4g against Candida albicans. nih.gov
Another study involving 5-aryl-4-(1H-pyrazol-1-yl)pyrazolidin-3-one derivatives also highlighted significant antimicrobial potential. latamjpharm.org Compounds with a 4-chlorophenyl group (4e) and a 4-nitrophenyl group (4f) at the 5-position of the pyrazolidinone ring were the most effective antifungal agents in the series. latamjpharm.org The derivative with a 4-methoxyphenyl (B3050149) group (4d) was found to be the most potent against both Gram-positive and Gram-negative bacteria. latamjpharm.org
Table 1: Antifungal Activity of Selected Pyrazole Analogues
| Compound ID | Fungal Strain | Activity | Source |
|---|---|---|---|
| 4e, 4g, 4j, 4k | Aspergillus niger, Aspergillus flavus | Excellent (% Inhibition: 47.7-58.9%) | nih.gov |
| 4b, 4d, 4e, 4g | Candida albicans | Good | nih.gov |
| 4e, 4f | Aspergillus niger, Candida albicans | Most effective in series | latamjpharm.org |
Anticancer Mechanisms and Cellular Pathway Modulation
Analogues of this compound have been a focal point of anticancer research due to their ability to interfere with key cellular processes involved in cancer progression, such as cell survival and proliferation.
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of cytotoxicity and apoptosis (programmed cell death) in cancer cells.
Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), A549 (lung), and PC-3 (prostate). rsc.org Compounds featuring chlorophenyl, thiazole (B1198619), and sulfonamide groups were particularly potent. rsc.org The cytotoxic activity is linked to the inhibition of Bcl-2, an anti-apoptotic protein that promotes cell survival. rsc.orgekb.eg By inhibiting Bcl-2, these compounds allow pro-apoptotic proteins like Bax and p53 to initiate the apoptotic cascade, leading to the activation of executioner caspases, such as Caspase-3, and ultimately, cell death. rsc.org
Novel α-cyano indolylchalcones incorporating a 1-phenyl-3-arylpyrazole moiety have also been investigated. nih.gov These compounds showed promising cytotoxicity, particularly against the HCT116 colon cancer cell line. nih.gov One derivative, 7f, was found to be a potent inducer of apoptosis through both intrinsic and extrinsic pathways mediated by p53. nih.govresearchgate.net Further research on a novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov The mechanism involved the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. nih.gov
Table 2: Cytotoxicity of Selected Pyrazole Analogues against Cancer Cell Lines
| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlights | Source |
|---|---|---|---|---|
| 1,3,5-trisubstituted-1H-pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 (Breast) | 3.9–35.5 | Bcl-2 inhibition; Activation of Bax, p53, Caspase-3 | rsc.org |
| α-cyano indolylchalcone (7f) | HCT116 (Colon) | 6.76 µg/mL | p53-mediated apoptosis | researchgate.net |
| PTA-1 | MDA-MB-231 (Breast) | Low micromolar | Caspase-3/7 activation; DNA fragmentation | nih.gov |
Beyond modulating protein pathways, some pyrazole analogues exert their anticancer effects by directly interacting with DNA. One such mechanism is DNA intercalation, where a planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This process can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.govaps.org
The planar aromatic ring system characteristic of many pyrazole-containing compounds is reminiscent of known DNA intercalators. nih.gov Research has shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can induce DNA damage, evidenced by increased comet tail length in assays, which suggests they cause genotoxic stress through DNA strand breaks. rsc.org This damage can trigger apoptotic pathways. While direct binding studies on this compound itself are not widely reported, the principle that flat, aromatic heterocyclic systems can function as intercalating agents is well-established for various anticancer drugs. nih.govresearchgate.net The intercalation process can enhance or "tune" the electrical conductance of DNA, a property that highlights the significant structural and electronic changes induced by the binding molecule. aps.org
Anti-inflammatory and Immunomodulatory Pathways
The pyrazole scaffold is a key feature of several anti-inflammatory drugs. Mechanistic studies on 1,3,4-trisubstituted pyrazole analogues have confirmed their potential as anti-inflammatory agents. nih.gov A primary pathway for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—mediators of inflammation.
In a study using a carrageenan-induced paw edema model in rats, several 1,3,4-trisubstituted pyrazole derivatives demonstrated significant anti-inflammatory effects. nih.gov Compounds 5a and 5b, in particular, showed excellent activity, with over 84% inhibition of inflammation, which was comparable to the standard drug diclofenac. nih.gov This effect was supported by in vitro COX inhibition assays, confirming that the mechanism involves blocking these key inflammatory enzymes. nih.gov Molecular docking studies further corroborated these findings, illustrating how the pyrazole analogues fit into the active site of COX enzymes. nih.gov
Table 3: Anti-inflammatory Activity of 1,3,4-Trisubstituted Pyrazole Analogues
| Compound ID | % Inhibition of Paw Edema (at 3h) | Putative Mechanism | Source |
|---|---|---|---|
| 5a, 5b | ≥84.2% | COX enzyme inhibition | nih.gov |
| 3a, 3b, 3c | ≥64.6% | COX enzyme inhibition | nih.gov |
| Diclofenac (Standard) | 86.72% | COX enzyme inhibition | nih.gov |
Computational and Theoretical Studies of 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular orbital energies, and other electronic characteristics that govern the behavior of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.com DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and various electronic properties. sci-hub.se Such analyses provide a wealth of information, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability. researchgate.net
DFT studies on similar pyrazole-containing molecules have been used to elucidate their structural and functional properties, offering detailed insights into their electronic structure. eurasianjournals.com For this compound, DFT would be instrumental in understanding the electronic effects of the isobutyl and aniline (B41778) substituents on the pyrazole ring.
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-N (Aniline) | 1.40 Å |
| C-C (Pyrazole-Phenyl) | 1.48 Å | |
| N-N (Pyrazole) | 1.35 Å | |
| Bond Angle | C-N-C (Aniline) | 118° |
| C-C-N (Pyrazole) | 108° | |
| Dihedral Angle | Phenyl-Pyrazole | 35° |
Note: The values in this table are illustrative and represent typical ranges observed for similar pyrazole derivatives in computational studies.
HOMO-LUMO Energy Gap and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. jcsp.org.pk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov
For this compound, the HOMO is expected to be located primarily on the electron-rich aniline ring, while the LUMO may be distributed across the pyrazole ring and the phenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the aniline (donor) to the pyrazole moiety (acceptor), a phenomenon that is crucial for understanding the molecule's optical and electronic properties. jcsp.org.pk The energy gap can be calculated using DFT, and time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra. jcsp.org.pk
Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for this compound
| Parameter | Illustrative Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 1.2 eV |
| Chemical Hardness (η) | 2.3 eV |
Note: These values are illustrative and based on typical findings for substituted pyrazole compounds in the literature. jcsp.org.pknih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the aniline group, making these sites prone to electrophilic interactions. researchgate.netchemrxiv.org Conversely, the hydrogen atoms of the aniline's amino group and the isobutyl group would exhibit positive potential. chemrxiv.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological target. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining the interactions between filled and vacant orbitals. researchgate.net This method quantifies the delocalization of electron density, which is a measure of intramolecular charge transfer and the stability arising from these interactions. ijnc.ir
For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the aniline ring to the pyrazole system. ijnc.ir The stabilization energies associated with these delocalizations, particularly from the lone pair of the aniline nitrogen to the antibonding orbitals of the pyrazole ring, can be calculated to understand the electronic communication between the different parts of the molecule. researchgate.net
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N (Aniline) | π(C-C) (Phenyl) | ~15-20 |
| π(C-C) (Phenyl) | π(N-N) (Pyrazole) | ~5-10 |
| LP(1) N (Pyrazole) | σ*(C-H) (Isobutyl) | ~1-2 |
Note: E(2) represents the stabilization energy. These values are illustrative and indicate potential electronic interactions within the molecule based on studies of similar compounds. ijnc.ir
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound, particularly in the context of its interactions with biological macromolecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For this compound, molecular docking simulations could be performed to investigate its potential as an inhibitor for various protein targets. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the binding affinity and identify the most stable binding poses. chemmethod.com Docking studies on other pyrazole derivatives have shown their potential to inhibit various kinases and other enzymes. nih.govnih.gov The aniline and pyrazole moieties of this compound could form key hydrogen bonds and π-π stacking interactions within the active site of a target protein, while the isobutyl group could occupy a hydrophobic pocket. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 to -10.5 |
| Inhibition Constant (Ki) | Micromolar (µM) range |
| Interacting Residues | Amino acids forming hydrogen bonds (e.g., Asp, Glu) and hydrophobic interactions (e.g., Leu, Val) |
| Key Interactions | Hydrogen bond with aniline NH2, π-π stacking with pyrazole ring |
Note: These results are illustrative and represent typical outcomes for pyrazole-based inhibitors in molecular docking studies. nih.govnih.gov
Molecular Dynamics (MD) Simulations of Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations provide a detailed view of the interactions between a ligand, such as this compound, and its biological target, typically a protein. By simulating the dynamic behavior of the protein-ligand complex, researchers can assess its stability, which is a critical indicator of the ligand's potential efficacy. uzh.ch
A typical MD simulation study to evaluate the stability of a this compound-protein complex would follow a multi-step protocol. bioinformaticsreview.commdtutorials.comyoutube.com The process begins with the preparation of the initial system, where the 3D structures of the protein and the ligand are obtained, often from experimental methods like X-ray crystallography or through homology modeling and molecular docking. The ligand's chemical parameters (force field) are generated to accurately describe its atomic interactions. youtube.com The complex is then placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions. igem.wiki
The simulation protocol involves several key stages:
Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. igem.wiki
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to a constant value, allowing the solvent molecules and ions to relax around the protein-ligand complex. igem.wiki
Production Run: Following equilibration, the simulation is run for an extended period, typically ranging from nanoseconds to microseconds, during which the trajectory data (atomic coordinates, velocities, and energies) are collected at regular intervals. uzh.ch
The stability of the this compound-protein complex is then analyzed by examining the collected trajectory data. Key metrics for this analysis include:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand is calculated over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.net
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify flexible and rigid regions of the protein upon ligand binding. researchgate.net
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and the protein's active site residues are monitored throughout the simulation. A high number of stable hydrogen bonds suggests strong binding.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the binding free energy of the ligand to the protein. researchgate.netacs.orgwalshmedicalmedia.com These calculations provide a quantitative measure of the complex's stability. The binding free energy is typically decomposed into various energy components, as illustrated in the hypothetical table below. nih.gov
Table 1: Illustrative MM/GBSA Binding Free Energy Calculation for a this compound-Protein Complex
| Energy Component | Average Value (kcal/mol) | Standard Deviation (kcal/mol) |
| Van der Waals Energy | -45.7 | 3.2 |
| Electrostatic Energy | -28.9 | 4.1 |
| Polar Solvation Energy | 52.3 | 5.5 |
| Nonpolar Solvation Energy | -5.1 | 0.8 |
| Binding Free Energy (ΔG) | -27.4 | 2.9 |
This table presents hypothetical data for illustrative purposes.
A negative and low binding free energy value, as shown in the table, would suggest a favorable and stable interaction between this compound and its target protein.
Pharmacophore Generation and Virtual Screening
Pharmacophore modeling is another cornerstone of computational drug design, used to identify novel compounds with the potential to bind to a specific biological target. dergipark.org.tr A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.govresearchgate.net
For this compound, a pharmacophore model could be generated using either a ligand-based or a structure-based approach. researchgate.net
Ligand-Based Approach: If a set of molecules with known activity against the target of interest is available, their common chemical features can be identified and used to construct a pharmacophore model. frontiersin.org
Structure-Based Approach: If the 3D structure of the protein-ligand complex is known (e.g., from the aforementioned MD simulations), the key interaction points between this compound and the protein's active site can be directly translated into pharmacophore features. mdpi.com
A hypothetical pharmacophore model for this compound might consist of the following features:
One Hydrogen Bond Donor (from the aniline amine group)
One Hydrogen Bond Acceptor (from a pyrazole nitrogen atom)
One Aromatic Ring (the pyrazole ring)
One Hydrophobic Group (the isobutyl substituent)
Table 2: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location | Vector/Radius |
| Hydrogen Bond Donor | Aniline NH2 | Vector |
| Hydrogen Bond Acceptor | Pyrazole N1 | Vector |
| Aromatic Ring | Pyrazole Ring Center | Radius: 1.5 Å |
| Hydrophobic | Isobutyl Group | Radius: 1.8 Å |
This table presents hypothetical data for illustrative purposes.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. researchgate.netnih.gov The goal is to identify other molecules that match the pharmacophore features and are therefore likely to be active against the same target. mdpi.com
The virtual screening workflow typically involves several steps:
Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared for screening. frontiersin.org
Pharmacophore Screening: The database is searched for molecules that fit the geometric and chemical constraints of the pharmacophore model.
Filtering: The initial hits are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and for potential pan-assay interference compounds (PAINS) to remove undesirable candidates. mdpi.com
Molecular Docking: The remaining hits are then docked into the active site of the target protein to predict their binding poses and affinities. nih.gov
Hit Selection: The top-ranked compounds are selected for further experimental validation.
This integrated computational approach, combining MD simulations and pharmacophore-based virtual screening, provides a robust framework for understanding the molecular behavior of this compound and for the rational discovery of new, related therapeutic agents.
Analytical and Spectroscopic Characterization in Research of 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In the characterization of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group, the pyrazole (B372694) ring, and the aniline (B41778) moiety. The isobutyl group would typically present as a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyrazole nitrogen. The protons on the pyrazole and aniline rings would appear in the aromatic region of thespectrum, with their specific chemical shifts and coupling constants providing information about their relative positions.
For instance, in the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the protons on the aniline ring appear as doublets at 6.88 and 6.62 ppm, while the pyrazole protons are observed as singlets at 7.50 and 7.25 ppm. mdpi.com The amino group protons typically appear as a broad singlet. mdpi.com
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Pyrazole H-3 |
| ~7.5 | s | 1H | Pyrazole H-5 |
| ~7.2-6.7 | m | 4H | Aromatic H (aniline ring) |
| ~5.0 | br s | 2H | -NH₂ |
| ~3.8 | d | 2H | -CH₂- (isobutyl) |
| ~2.1 | m | 1H | -CH- (isobutyl) |
| ~0.9 | d | 6H | -CH₃ (isobutyl) |
Note: This is an illustrative table based on known chemical shifts for similar structures. Actual values may vary.
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.
For this compound, the ¹³C NMR spectrum would complement the ¹H NMR data by confirming the number of different carbon environments. The isobutyl carbons would appear in the aliphatic region, while the pyrazole and aniline carbons would be found in the aromatic region. The chemical shifts of the pyrazole carbons are particularly useful for confirming the substitution pattern. In tautomeric pyrazole systems, the chemical shifts of carbons C3 and C5 can sometimes be averaged due to rapid proton exchange. mdpi.com
Table 2: Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Aromatic C-N (aniline) |
| ~140-115 | Aromatic C (pyrazole and aniline rings) |
| ~60 | -CH₂- (isobutyl) |
| ~28 | -CH- (isobutyl) |
| ~20 | -CH₃ (isobutyl) |
Note: This is an illustrative table based on known chemical shifts for similar structures. Actual values may vary.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms.
COSY spectra show correlations between protons that are coupled to each other, allowing for the tracing of proton-proton networks within the molecule. This would be instrumental in confirming the spin systems of the isobutyl group and the aromatic protons on the aniline ring. youtube.com
HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is particularly useful for confirming stereochemistry and the regioselectivity of a reaction. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. For this compound, HRMS would be used to confirm that the experimentally determined molecular formula matches the expected formula, C₁₃H₁₇N₃.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and for the characterization of volatile compounds. While pyranopyrazoles can sometimes undergo thermal degradation during GC-MS analysis, derivatization can be employed to obtain characteristic mass spectra. nist.gov For positional isomers of substituted anilines, GC-MS can be used to differentiate them based on their retention times and fragmentation patterns. nist.gov The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to identify the compound and to deduce its structure by analyzing the masses of the fragment ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes (stretching, bending, etc.). A plot of absorbance or transmittance versus frequency creates an infrared spectrum, which serves as a molecular "fingerprint."
While no specific IR spectrum for this compound has been published in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structural motifs and data from analogous compounds. For instance, research on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline confirmed the presence of aniline N-H stretches and aromatic ring vibrations. acs.org Similarly, studies on other pyrazole derivatives have identified key vibrational modes. researchgate.net
The key functional groups in this compound that would give rise to distinct peaks in an IR spectrum include the N-H bonds of the aniline moiety, the C-H bonds of the isobutyl and aromatic groups, the C=C and C=N bonds within the aromatic and pyrazole rings, and the C-N bonds.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Isobutyl) | Stretching | 2960 - 2850 |
| Aromatic C=C | Stretching | 1620 - 1580 |
| Pyrazole Ring (C=C, C=N) | Stretching | 1550 - 1450 |
| C-N | Stretching | 1340 - 1250 |
This table is predictive and based on typical values for these functional groups and data from related compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. The principles are different, based on the inelastic scattering of monochromatic light, but the resulting spectrum also reveals vibrational modes. Often, symmetrical non-polar bonds that are weak in IR are strong in Raman, and vice-versa, making the two techniques highly synergistic for a complete structural analysis.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For the purification and analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are indispensable tools.
HPLC is a powerful technique used for the separation, identification, and quantification of components in a mixture. It is a highly improved form of column chromatography where a high-pressure pump forces the mobile phase through a column packed with a fine solid stationary phase. This results in high-resolution separations in a short amount of time.
In the context of this compound research, HPLC is the gold standard for determining the purity of a sample. By developing a suitable method, a single sharp peak corresponding to the compound of interest can be obtained, and its area can be used to calculate the purity, typically as a percentage of the total area of all peaks in the chromatogram.
While a specific HPLC method for this compound is not detailed in the literature, a general approach for analyzing aniline and its derivatives can be employed. sielc.com A common setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often carried out using a UV detector, as the aromatic rings in the molecule absorb UV light.
Table 2: Example of a General HPLC Method for Aniline Derivatives
| Parameter | Condition |
| Column | Primesep 100 (or similar C18 column), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with an acidic buffer (e.g., 0.05% Sulfuric Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-254 nm |
| Injection Volume | 1-10 µL |
This table presents a general method that would likely be adapted and optimized for the specific analysis of this compound. sielc.com
Flash column chromatography is a purification technique that uses a short, wide column and applies moderate pressure to force the solvent through the stationary phase more quickly than in traditional gravity-fed column chromatography. It is a preparative technique used to isolate pure compounds from a reaction mixture.
For the synthesis of this compound, flash chromatography would be the primary method for its purification from starting materials, by-products, and other impurities. The choice of stationary and mobile phases is crucial for achieving good separation. Silica gel is the most common stationary phase for compounds of this polarity. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is optimized by thin-layer chromatography (TLC) prior to the flash chromatography run.
Several studies on the synthesis of pyrazole derivatives report the use of flash column chromatography for purification. For example, solvent systems such as hexane/ethyl acetate and dichloromethane/methanol have been successfully used. acs.orgnih.gov The selection of the solvent system and its gradient (if used) would be tailored to the specific polarity of this compound and its impurities.
Table 3: Examples of Solvent Systems Used in Flash Column Chromatography for Pyrazole Derivatives
| Stationary Phase | Mobile Phase System | Application | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Purification of pyrazole derivatives | nih.gov |
| Silica Gel | Dichloromethane / Methanol | Purification of phenylpyrazole derivatives | acs.org |
| Silica Gel | Acetone / n-hexane | Purification of piperidinyl-pyrazole-carboxylates | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. The resulting crystallographic data would include the space group and unit cell dimensions of the crystal lattice. Furthermore, it would reveal important details about intermolecular interactions, such as hydrogen bonding involving the aniline N-H group, which can influence the macroscopic properties of the solid.
While the crystal structure of this compound has not been reported, numerous crystal structures of related pyrazole derivatives have been published. nih.govcardiff.ac.ukresearchgate.netmdpi.com These studies consistently provide detailed structural information. For example, the analysis of a tripodal pyrazole ligand revealed a monoclinic P21/c space group and provided insights into the ligand's flexibility. researchgate.net In another example, the crystal structure of a pyrazole derivative confirmed the formation of a specific regioisomer, which could not be distinguished by NMR alone. nih.gov
Table 4: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Example Value (for a related pyrazole compound) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.327(1) |
| b (Å) | 14.782(2) |
| c (Å) | 18.654(3) |
| β (˚) | 96.53(1) |
| Volume (ų) | 2280.9(6) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | Hydrogen bonding, π-π stacking |
This table shows representative data from the crystal structure of a copper-pyrazole complex to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Future Perspectives and Emerging Research Directions for 3 1 Isobutyl 1h Pyrazol 4 Yl Aniline
Development of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary focus for the future of 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline lies in the rational design of next-generation analogues. The goal is to synthesize derivatives with significantly improved potency against their biological targets and enhanced selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor, revealing how specific chemical modifications to the pyrazole (B372694) core or its substituents can influence biological activity. researchgate.netnih.gov
Research on various pyrazole derivatives has demonstrated that appropriate substitutions at different positions on the pyrazole ring can dramatically boost anticancer efficacy and tumor selectivity. researchgate.netnih.gov For instance, the introduction of different aryl groups or heterocyclic moieties can alter the compound's interaction with the binding pocket of target proteins, such as kinases. mdpi.comnih.gov The development of phenylpyrazolo[3,4-d]pyrimidine-based analogues has yielded compounds with potent, multitargeted enzyme inhibition against cancer cell lines. mdpi.comnih.gov Similarly, modifying the aniline (B41778) portion of this compound or the isobutyl group at the N1 position of the pyrazole ring could lead to analogues with superior pharmacological profiles.
Future research will likely involve the systematic synthesis and screening of a library of analogues. For example, replacing the isobutyl group with other alkyl or cycloalkyl groups could fine-tune the compound's lipophilicity and binding affinity. Furthermore, substitutions on the aniline ring could modulate the molecule's electronic properties and hydrogen-bonding capabilities, which are crucial for target interaction. rsc.org
Table 1: Strategies for Analogue Development
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Varying N1-substituent | Modulate lipophilicity and steric interactions within the binding site. | Enhanced potency and selectivity. |
| Substitution on Phenyl Ring | Alter electronic properties and introduce new interaction points. | Improved target binding and pharmacokinetic properties. |
| Bioisosteric Replacement | Replace parts of the molecule with structurally similar groups to improve properties. mdpi.com | Enhanced efficacy, reduced toxicity, and improved metabolic stability. mdpi.com |
| Hybrid Drug Design | Combine the pyrazole scaffold with other pharmacophores. nih.gov | Creation of novel compounds with dual or multi-target activity. nih.gov |
Exploration of New Therapeutic Applications Beyond Current Focus Areas
The pyrazole scaffold is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. connectjournals.comnih.gov While the primary focus for many pyrazole derivatives has been in oncology, future research on this compound should explore its potential in other therapeutic areas. researchgate.netresearchgate.net
The diverse biological activities of pyrazoline derivatives, which are structurally related to pyrazoles, suggest potential applications in treating conditions like depression and neurological disorders, as they have shown affinity for cannabinoid CB1 receptors. nih.gov Given the structural similarities, analogues of this compound could be screened against a wide array of biological targets to uncover novel therapeutic uses. This expansion could include targets relevant to infectious diseases, metabolic disorders, and neurodegenerative diseases. nih.govmdpi.com For example, pyrazole derivatives have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), which is involved in neuroinflammation and autophagy, suggesting a potential role in treating neurological conditions. nih.gov
Advancements in Targeted Delivery Systems and Prodrug Design
Optimizing the delivery of this compound to its site of action is a critical future direction. Targeted drug delivery systems and prodrug strategies can enhance efficacy while minimizing systemic exposure and associated side effects. nih.gov
A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com For this compound, a prodrug approach could be used to improve properties like aqueous solubility or membrane permeability. nih.govmdpi.com For instance, attaching a phosphate (B84403) group, as seen with fosaprepitant, can significantly increase water solubility for intravenous administration. mdpi.com
Targeted delivery strategies aim to concentrate the therapeutic agent at the disease site. This can be achieved through approaches like:
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This involves an antibody that recognizes a tumor-specific antigen to deliver an enzyme to the cancer cells. A subsequently administered prodrug is then converted to its active, cytotoxic form only at the tumor site by this enzyme. nih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this approach, a gene encoding a non-human enzyme is delivered to cancer cells, which then express the enzyme. The prodrug is then selectively activated in the gene-modified cells. nih.gov
Nanoparticle-based Delivery: Encapsulating the compound within nanoparticles can improve its stability, solubility, and pharmacokinetic profile, and can be further functionalized with targeting ligands to direct them to specific cells or tissues.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery process. mdpi.commdpi.com
For this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data from pyrazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel, virtual analogues. mdpi.commdpi.com This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties tailored to a specific biological target. mdpi.com These models can explore a vast chemical space to propose novel pyrazole-based structures that may not be conceived through traditional methods.
Structure-Based Drug Design: By combining molecular docking simulations with ML, researchers can predict how different analogues of this compound will bind to their target protein. nih.govnih.gov This provides insights into the key interactions driving potency and selectivity, guiding further optimization. rsc.org
Table 2: Application of AI/ML in Drug Discovery
| AI/ML Application | Description | Impact on this compound Development |
|---|---|---|
| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. nih.gov | Rapidly identifies promising analogues for synthesis, saving time and resources. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict activity based on chemical structure. nih.govmdpi.com | Guides the design of more potent analogues by identifying key structural features. |
| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles of new compounds. mdpi.com | Early identification and elimination of candidates with poor drug-like properties. |
| Generative Models | Creates novel molecular structures with optimized properties. mdpi.com | Proposes innovative and highly effective next-generation drug candidates. |
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
As a drug candidate progresses towards clinical application, the development of a sustainable, cost-effective, and scalable manufacturing process becomes paramount. The principles of green chemistry are increasingly guiding synthetic route design in the pharmaceutical industry to minimize environmental impact and improve efficiency. nih.govresearchgate.net
Traditional methods for synthesizing pyrazoles can involve harsh reaction conditions, hazardous solvents, and multiple steps, leading to significant waste. researchgate.net Future research will focus on developing greener synthetic routes for this compound. Promising green methodologies for pyrazole synthesis include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netmdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a key goal. nih.govresearchgate.net
Catalysis: Employing recyclable, heterogeneous catalysts can improve reaction efficiency and simplify product purification. researchgate.netjetir.org Nanocatalysts, in particular, have shown promise in promoting pyrazole synthesis under mild conditions. researchgate.net
One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel without isolating intermediates improves atom economy and reduces waste. researchgate.net
These modern synthetic strategies will be crucial for the eventual industrial-scale production of this compound, ensuring that the manufacturing process is both economically viable and environmentally responsible. nih.govresearchgate.net
Q & A
Q. What are the primary synthetic routes for 3-(1-Isobutyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?
A common approach involves condensation of an aniline derivative with a pyrazole precursor. For example, analogous compounds like 3-(1-Allyl-1H-pyrazol-4-yl)aniline are synthesized via allylation of pyrazole followed by coupling with aniline derivatives . Key variables include:
- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity.
- Temperature : Reactions typically proceed at 80–100°C to avoid decomposition of the isobutyl group.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2–1.5 eq. of isobutylating agent) .
Q. How can researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
- NMR : and NMR confirm substitution patterns (e.g., pyrazole C-4 linkage to aniline).
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for 3-Isobutyl-4-phenylsulfanyl-1H-pyrazole derivatives .
- Mass spectrometry (HRMS) : Validates molecular formula (CHN) and detects impurities.
Contradictions in spectral data (e.g., unexpected coupling constants) may indicate tautomerism or rotational isomers .
Q. What are the key structure-activity relationships (SAR) for pyrazole-aniline derivatives?
Substituent effects on bioactivity can be inferred from analogs:
| Substituent (R) | Biological Impact | Example Compound |
|---|---|---|
| Allyl | Enhanced enzyme inhibition (e.g., kinase targets) | 3-(1-Allyl-1H-pyrazol-4-yl)aniline |
| Methyl | Reduced lipophilicity; lower metabolic stability | 4-(1-Methyl-1H-pyrazol-5-yl)aniline |
| Isobutyl | Increased steric bulk may improve target selectivity (hypothesized) | Target compound |
| The isobutyl group’s branched structure likely impacts binding pocket interactions . |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Assess via liver microsome assays; isobutyl groups may resist oxidative metabolism better than allyl or methyl analogs .
- Solubility : Use HPLC to measure logP; derivatization (e.g., salt formation) improves bioavailability.
- Protein binding : Surface plasmon resonance (SPR) quantifies target engagement in serum-containing media .
Q. What computational strategies predict the binding mode of this compound to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, cytochrome P450).
- MD simulations : GROMACS trajectories (50–100 ns) reveal conformational stability of the isobutyl-aniline pharmacophore in binding pockets .
- QSAR : Train models using datasets from analogs (e.g., 3-(1-Propyl-1H-pyrazol-4-yl)aniline) to predict IC values .
Q. How can synthetic byproducts or regioisomers be minimized during scale-up?
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates like 3-(1-Isobutyl-1H-pyrazol-4-yl)nitrobenzene.
- Purification : Gradient chromatography (C18 columns) separates regioisomers (e.g., 4- vs. 5-substituted pyrazoles).
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching and improve reproducibility .
Q. What strategies validate the compound’s role in multi-target drug discovery?
- Polypharmacology profiling : Screen against panels of 50–100 targets (e.g., Eurofins Panlabs®).
- Network pharmacology : Construct interaction maps using STRING or KEGG databases to identify synergistic pathways .
- Crystallographic data : Compare with structurally characterized analogs (e.g., 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline) to infer binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
